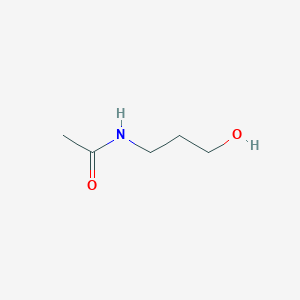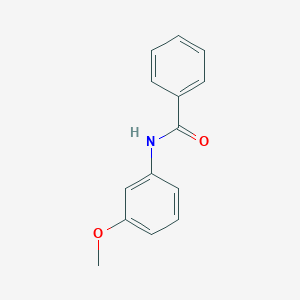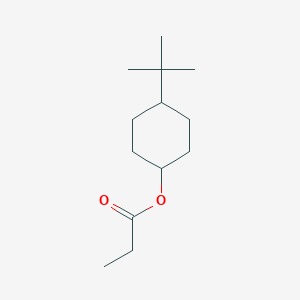
4-tert-Butylcyclohexyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butylcyclohexyl propionate, commonly known as BCH or TBCP, is a fragrance ingredient widely used in the cosmetic and personal care industry. It is a colorless liquid with a mild, floral odor that is often described as fresh and clean. BCH is used in a variety of products, including perfumes, colognes, lotions, and shampoos, to provide a long-lasting scent.
Wirkmechanismus
BCH works by binding to odor receptors in the nose, which triggers a response in the brain that is interpreted as a pleasant scent. It is a volatile organic compound, meaning that it evaporates quickly and can be detected by the nose even at low concentrations.
Biochemische Und Physiologische Effekte
BCH has not been found to have any significant biochemical or physiological effects on the body. It is metabolized by the liver and excreted in the urine, and has a low potential for toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
BCH is a useful ingredient in lab experiments that require a consistent and long-lasting scent. Its mild odor and low potential for toxicity make it a safe and reliable choice for use in cosmetics and personal care products. However, its volatility can make it difficult to control the concentration of the scent in the lab environment.
Zukünftige Richtungen
There are several potential future directions for research on BCH. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential for BCH to cause respiratory irritation or other adverse effects in humans. Additionally, research could be conducted on the potential for BCH to interact with other chemicals in cosmetic and personal care products, and the impact of these interactions on human health.
Synthesemethoden
BCH can be synthesized through several methods, including esterification and Friedel-Crafts acylation. In the esterification process, tert-butanol and cyclohexyl propionic acid are reacted in the presence of a catalyst to form BCH. In the Friedel-Crafts acylation process, cyclohexyl propionic acid is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst to form BCH.
Wissenschaftliche Forschungsanwendungen
BCH has been the subject of numerous scientific studies due to its widespread use in the fragrance industry. One study investigated the potential for BCH to cause skin sensitization in humans. The study found that BCH did not cause skin sensitization in the tested population, indicating that it is a safe ingredient for use in cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
10411-93-5 |
|---|---|
Produktname |
4-tert-Butylcyclohexyl propionate |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
QYJZYJNCDKAFJR-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCC(CC1)C(C)(C)C |
Kanonische SMILES |
CCC(=O)OC1CCC(CC1)C(C)(C)C |
Andere CAS-Nummern |
10411-95-7 68797-70-6 10411-93-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



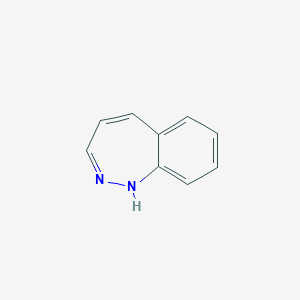

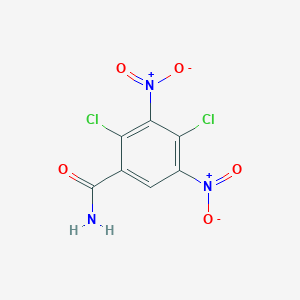
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
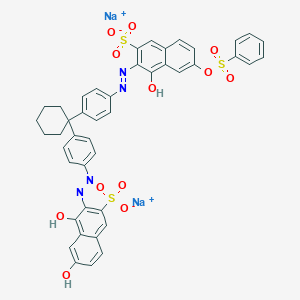
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
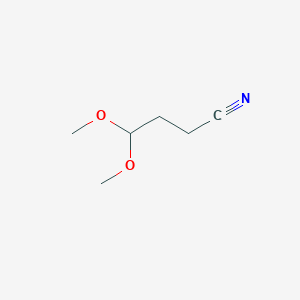
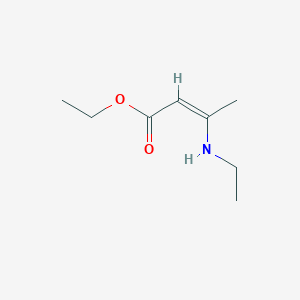
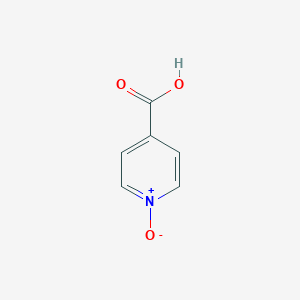
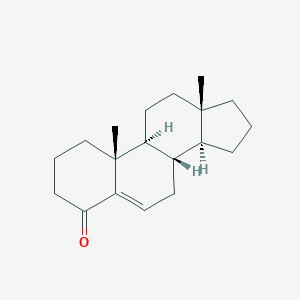
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
